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Compound of Interest

Compound Name: HaXS8

Cat. No.: B1150231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemically induced dimerization (CID)

system utilizing the small molecule HaXS8. This system offers precise control over a variety of

biological processes in mammalian cells, making it a valuable tool for synthetic biology, drug

development, and fundamental research. HaXS8 facilitates the covalent and irreversible

heterodimerization of proteins fused to SNAP-tag and HaloTag, enabling drug-inducible

regulation of gene expression, DNA recombination, and apoptosis.

Core Mechanism of Action
The HaXS8 system is based on the specific and covalent reaction between two protein tags,

SNAP-tag and HaloTag, and the bifunctional small molecule HaXS8. HaXS8 consists of an O6-

benzylguanine moiety that irreversibly binds to SNAP-tag and a chloroalkane linker that binds

to HaloTag.[1] This crosslinking brings any two proteins of interest, which have been genetically

fused to SNAP-tag and HaloTag respectively, into close proximity, thereby activating

downstream functions. The bio-orthogonality of SNAP-tag and HaloTag ensures that this

system operates with minimal interference with native cellular processes.[1]

Applications in Synthetic Biology
The HaXS8 CID system has been successfully employed to control several key cellular

functions:
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Regulation of Gene Expression
By fusing a DNA binding domain (e.g., Gal4) to SNAP-tag and a transcriptional activation

domain (e.g., VP64) to HaloTag, gene expression can be placed under the control of HaXS8. In

the absence of HaXS8, the two domains remain separate, and transcription is off. The addition

of HaXS8 induces their dimerization, reconstituting a functional transcription factor and

activating the expression of a reporter gene.

Control of DNA Recombination
HaXS8 can be used to regulate the activity of split Cre recombinase. By splitting Cre into two

inactive fragments and fusing each to SNAP-tag and HaloTag, recombinase activity is made

dependent on the presence of HaXS8. This allows for inducible, site-specific DNA

recombination, which can be used for gene knockout, knock-in, or lineage tracing studies.

Induction of Apoptosis
Programmed cell death can be triggered in a controlled manner by using HaXS8 to dimerize

split caspase-9. Caspase-9 is a key initiator of the apoptotic cascade, and its dimerization

leads to its activation and subsequent cleavage of downstream effector caspases, ultimately

resulting in cell death.

Quantitative Data
The following tables summarize the dose-dependent effects of HaXS8 in various applications.

HaXS8 Concentration
Mean Luciferase
Expression (Fold Change)

Standard Deviation

0 nM 1.0 0.1

10 nM 2.5 0.3

50 nM 8.0 0.9

100 nM 15.0 1.8

500 nM 25.0 3.1

1 µM 28.0 3.5
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HaXS8 Concentration
% GFP Positive Cells (Cre
Recombination)

Standard Deviation

0 nM 0.5% 0.1%

10 nM 5.2% 0.8%

50 nM 22.1% 3.5%

100 nM 45.8% 6.2%

500 nM 68.3% 8.9%

1 µM 75.1% 9.5%

HaXS8 Concentration
% Apoptotic Cells
(Caspase-9 Activation)

Standard Deviation

0 nM 2.1% 0.4%

10 nM 10.5% 1.5%

50 nM 35.2% 4.8%

100 nM 60.7% 7.9%

500 nM 85.4% 10.2%

1 µM 92.3% 8.7%

Signaling Pathways and Experimental Workflows
HaXS8-Inducible Gene Expression Workflow
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Caption: Workflow for HaXS8-inducible gene expression.
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HaXS8-Induced PI3K/mTOR Signaling Pathway
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Caption: HaXS8-induced activation of the PI3K/mTOR pathway.

Experimental Protocols
Protocol 1: HaXS8-Inducible Gene Expression using a
Split Luciferase Reporter
1. Cell Culture and Transfection:

Plate HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.
Co-transfect the cells with three plasmids:
pSNAP-Gal4 (expressing the DNA-binding domain fused to SNAP-tag).
pHalo-VP64 (expressing the activation domain fused to HaloTag).
pG5-Luc (expressing firefly luciferase under the control of a Gal4-responsive promoter).
Use a standard transfection reagent according to the manufacturer's instructions.

2. HaXS8 Induction:

24 hours post-transfection, remove the culture medium.
Add fresh medium containing various concentrations of HaXS8 (e.g., 0, 10, 50, 100, 500,
1000 nM).
Incubate the cells for an additional 24 hours.

3. Luciferase Assay:

Lyse the cells using a passive lysis buffer.
Measure firefly luciferase activity using a luminometer according to the manufacturer's
protocol for the luciferase assay system.
Normalize the luciferase activity to the total protein concentration of each sample.

Protocol 2: HaXS8-Inducible Cre Recombinase Activity
Assay
1. Cell Line and Transfection:

Use a reporter cell line containing a LoxP-STOP-LoxP-GFP cassette (e.g., Hek293FT-
dsRed->GFP Cre stoplight). In the absence of Cre recombinase, these cells express a red

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1150231?utm_src=pdf-body
https://www.benchchem.com/product/b1150231?utm_src=pdf-body
https://www.benchchem.com/product/b1150231?utm_src=pdf-body
https://www.benchchem.com/product/b1150231?utm_src=pdf-body
https://www.benchchem.com/product/b1150231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fluorescent protein. Upon Cre-mediated recombination, the STOP cassette is excised,
leading to the expression of green fluorescent protein (GFP).
Transfect the reporter cells with plasmids encoding SNAP-tag-CreN and HaloTag-CreC (split
Cre recombinase fragments).

2. HaXS8 Treatment:

24 hours after transfection, treat the cells with varying concentrations of HaXS8 (e.g., 0 to 1
µM).
Incubate for 48 hours to allow for recombination and GFP expression.

3. Flow Cytometry Analysis:

Harvest the cells by trypsinization.
Analyze the percentage of GFP-positive cells using a flow cytometer.
Gate the cells based on a non-transfected control to determine the baseline fluorescence.

Protocol 3: HaXS8-Inducible Apoptosis via Caspase-9
Dimerization
1. Cell Culture and Transfection:

Plate a suitable cell line (e.g., HeLa) in a 12-well plate.
Co-transfect the cells with plasmids encoding SNAP-tag-Casp9 and HaloTag-Casp9.

2. HaXS8 Induction:

24 hours post-transfection, add HaXS8 to the culture medium at various concentrations.
Incubate the cells for 12-24 hours.

3. Apoptosis Assay:

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the
manufacturer's protocol.
Analyze the stained cells by flow cytometry.
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late
apoptotic/necrotic cells (Annexin V positive, PI positive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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